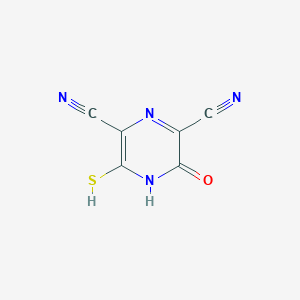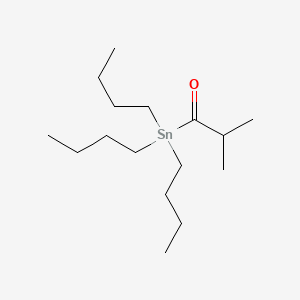![molecular formula C7H18O4SSi B14325361 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol CAS No. 111597-50-3](/img/structure/B14325361.png)
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is an organosilicon compound with the molecular formula C7H18O4SSi It is characterized by the presence of a trimethoxysilyl group attached to an ethyl sulfanyl chain, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-mercaptoethanol with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. A common synthetic route involves the use of a base catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction between the thiol group of 2-mercaptoethanol and the silicon atom of the trimethoxysilane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as distillation and chromatography, are used to isolate the desired product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base catalyst, such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s adhesive properties. The thiol group can form disulfide bonds with other thiol-containing molecules, enabling bioconjugation and surface modification. These interactions are mediated by various molecular pathways, depending on the specific application and target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl group, making it less versatile in certain applications.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group and a trimethoxysilyl group, but with a different carbon chain length and positioning.
Uniqueness
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is unique due to the presence of both a trimethoxysilyl group and a sulfanyl group, which provide distinct chemical reactivity and versatility. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
111597-50-3 |
|---|---|
Molecular Formula |
C7H18O4SSi |
Molecular Weight |
226.37 g/mol |
IUPAC Name |
2-(2-trimethoxysilylethylsulfanyl)ethanol |
InChI |
InChI=1S/C7H18O4SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h8H,4-7H2,1-3H3 |
InChI Key |
FFYNJSBDCUIZRM-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCSCCO)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)


![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)





![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
